molecular formula C14H23Cl2N3O2 B1676509 Reglan CAS No. 54143-57-6

Reglan

Cat. No.: B1676509
CAS No.: 54143-57-6
M. Wt: 336.3 g/mol
InChI Key: RVFUNJWWXKCWNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Metoclopramide, also known as Reglan, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors located in the chemoreceptor trigger zone (CTZ) in the area postrema of the brain . These receptors play a crucial role in the regulation of nausea and vomiting .

Mode of Action

This compound exhibits its antiemetic effects by inhibiting the dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This inhibition leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors . It also potentiates the action of acetylcholine on the smooth muscle of the gastrointestinal tract, thus improving gastric motility and promoting the emptying of gastric contents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By antagonizing the D2 receptors, this compound inhibits the action of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting . This results in enhanced cholinergic stimulation of smooth muscle, leading to improved gastric motility .

Pharmacokinetics

Metoclopramide is rapidly and well absorbed, with an absolute oral bioavailability of 80 ± 15.5% . Peak plasma concentrations occur at about 1 to 2 hours after a single oral dose . The mean elimination half-life, clearance, and volume of distribution of metoclopramide were 4.5 hrs (range, 2.0 to 12.5 hrs), 0.37 L/h/kg (range, 0.10 to 1.24 L/h/kg), and 1.93 L/kg (range, 0.95 to 5.50 L/kg), respectively .

Result of Action

The primary result of this compound’s action is the reduction of nausea and vomiting, which may be associated with conditions such as diabetic gastroparesis and gastroesophageal reflux disease (GERD) . It can also prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures .

Action Environment

The action of metoclopramide hydrochloride hydrate (this compound) can be influenced by environmental factors such as humidity. For instance, the hydration/dehydration behavior of metoclopramide hydrochloride salt was investigated, and it was found that major structural rearrangement occurred upon dehydration, indicating the important role of water in stabilizing the structure of the monohydrate form . This suggests that the stability, and potentially the efficacy, of this compound can be influenced by environmental humidity.

Biochemical Analysis

Biochemical Properties

Reglan interacts with dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . It also interacts with serotonin 5-HT4 receptors and muscarinic receptors . These interactions play a crucial role in its antiemetic effects and its ability to stimulate gastric emptying .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It increases muscle contractions in the upper digestive tract, speeding up the rate at which the stomach empties into the intestines . This can help with nausea . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain . It also exhibits inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the increase in lower esophageal sphincter pressure (LESP) from a 5 mg dose lasts about 45 minutes, and that of 20 mg lasts between 2 and 3 hours .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in chemotherapy-induced nausea and vomiting, a dosage of 2 mg/kg IV is administered 30 minutes before chemotherapy, then repeated two more times every 2 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, with CYP2D6 and CYP3A4 both contributing to its metabolism . The process of N-4 sulphate conjugation is a primary metabolic pathway of this compound .

Transport and Distribution

This compound is not extensively bound to plasma proteins (about 30%). The whole body volume of distribution is high (about 3.5 L/kg), which suggests extensive distribution of the drug to the tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metoclopramide is synthesized through a multi-step chemical process. The synthesis begins with the nitration of 4-chloro-2-methoxyaniline to form 4-chloro-2-methoxy-5-nitroaniline. This intermediate is then reduced to 4-chloro-2-methoxy-5-aminobenzamide. The final step involves the reaction of this compound with 2-(diethylamino)ethyl chloride under basic conditions to yield metoclopramide .

Industrial Production Methods: Industrial production of metoclopramide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Metoclopramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metoclopramide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUNJWWXKCWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

364-62-5 (Parent)
Record name Metoclopramide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007232215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10964306
Record name Metoclopramide monohydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2576-84-3, 7232-21-5, 54143-57-6
Record name Metoclopramide dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2576-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoclopramide hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=7232-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Metoclopramide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoclopramide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757117
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Record name Metoclopramide hydrochloride
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Record name Metoclopramide monohydrochloride
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Record name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name METOCLOPRAMIDE HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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